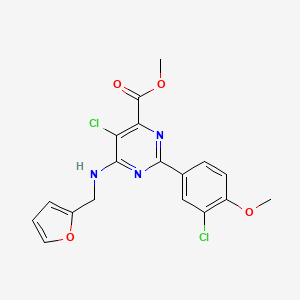
Methyl 5-chloro-2-(3-chloro-4-methoxyphenyl)-6-(furan-2-ylmethylamino)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-(3-chloro-4-methoxyphenyl)-6-(furan-2-ylmethylamino)pyrimidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, methoxy, and furan-2-ylmethylamino groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(3-chloro-4-methoxyphenyl)-6-(furan-2-ylmethylamino)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents through a series of reactions such as halogenation, alkylation, and amination. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(3-chloro-4-methoxyphenyl)-6-(furan-2-ylmethylamino)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism by which Methyl 5-chloro-2-(3-chloro-4-methoxyphenyl)-6-(furan-2-ylmethylamino)pyrimidine-4-carboxylate exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-chloro-2-(3-chloro-4-methoxyphenyl)-6-(furan-2-ylmethylamino)pyrimidine-4-carboxylate include other pyrimidine derivatives with different substituents. Examples include:
- Methyl 5-chloro-2-(4-methoxyphenyl)-6-(furan-2-ylmethylamino)pyrimidine-4-carboxylate
- Methyl 5-chloro-2-(3-chlorophenyl)-6-(furan-2-ylmethylamino)pyrimidine-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C18H15Cl2N3O4 |
|---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
methyl 5-chloro-2-(3-chloro-4-methoxyphenyl)-6-(furan-2-ylmethylamino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C18H15Cl2N3O4/c1-25-13-6-5-10(8-12(13)19)16-22-15(18(24)26-2)14(20)17(23-16)21-9-11-4-3-7-27-11/h3-8H,9H2,1-2H3,(H,21,22,23) |
InChI Key |
BHXABCRFKUSREQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(C(=N2)NCC3=CC=CO3)Cl)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















